Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to a hexane ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development and delivery systems.
Industry: Applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 1872756-49-4) is a compound of interest due to its unique spirocyclic structure, which may confer distinct biological properties. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- Structure : The spirocyclic structure is characterized by a combination of a cyclic ether and a carboxylate group, which may influence its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential in several areas:
Antimicrobial Activity
Studies have indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. This compound may demonstrate similar effects, potentially inhibiting bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Potential
Preliminary investigations into the anticancer properties of related compounds suggest that this compound could be effective against various cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation pathways.
Case Studies and Research Findings
-
Anticancer Activity :
- A study exploring the effects of various spirocyclic compounds on human cancer cell lines indicated that compounds with similar structural motifs showed significant cytotoxicity. While specific data on this compound is sparse, it is hypothesized that it may exhibit comparable effects due to structural similarities with known active compounds.
-
Antimicrobial Studies :
- In vitro studies have shown that spirocyclic compounds can possess antibacterial properties. While direct studies on this compound are lacking, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
The specific mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, disrupting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C10H16O3 |
Molecular Weight | 184.23 g/mol |
CAS Number | 1872756-49-4 |
Potential Activities | Antimicrobial, Anticancer |
Mechanisms | Enzyme inhibition, Oxidative stress |
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)6-5-9(10,2)3/h7H,4-6H2,1-3H3 |
InChI Key |
XGVONJPWMGTHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCC2(C)C |
Origin of Product |
United States |
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